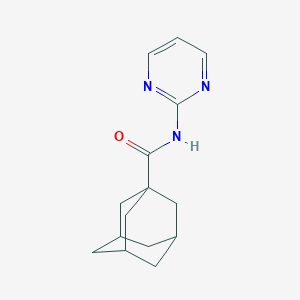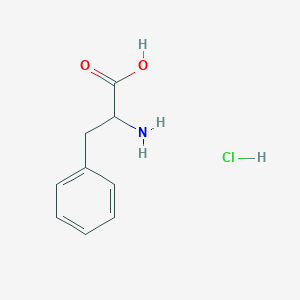
2-Amino-3-phenylpropanoic acid hydrochloride
説明
2-Amino-3-phenylpropanoic acid hydrochloride, also known as Phenylalanine, is an essential aromatic amino acid . It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It is used as a nutraceutical and has been shown to inhibit phosphatase activity .
Synthesis Analysis
Phenylalanine can be synthesized by several methods, including the Fries rearrangement, Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and more .Molecular Structure Analysis
The molecular structure of 2-Amino-3-phenylpropanoic acid hydrochloride is represented by the chemical formula C9H11NO2 . The systematic name is 2-Amino-3-phenyl-propanoic acid .Chemical Reactions Analysis
Phenylalanine is involved in various chemical reactions. For instance, it is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .Physical And Chemical Properties Analysis
Phenylalanine has a molar mass of 165.19 g·mol −1 . Its physical properties include a solid density of 1.29 g.cm −3 and a melting point of 283 °C .科学的研究の応用
Synthesis and Chemical Transformations
Asymmetric Syntheses : 2-Amino-3-phenylpropanoic acid is utilized in asymmetric syntheses of β-hydroxy-α-amino acids, a process involving the preparation of enantiopure α-hydroxy-β-amino esters and subsequent conversion into N-Boc protected cis- and trans-aziridines (Davies et al., 2013).
Preparation of Optically Active Derivatives : The compound plays a role in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, involving optical resolution and crystallization techniques (Shiraiwa et al., 2003).
Role in Molecular Machines : 2-Amino-3-phenylpropanoic acid is a product in the aminolysis of certain anhydrides, which is significant for supplying chemical fuel to molecular machines at a controlled rate, avoiding overfeeding and malfunction (Biagini et al., 2020).
Application in Pharmaceutical Synthesis
Preparation of Metallo-β-lactamase Inhibitors : It's used in the preparation of labeled versions of 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, which serve as model inhibitors for metallo-β-lactamase enzymes. This is crucial for understanding the mechanism of action of these inhibitors in vivo (Maleki et al., 2019).
Synthesis of Chiral Compounds : The compound is involved in the chemo-enzymatic synthesis of (S)-3-Hydroxy-3-phenylpropanoic acid, a precursor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride (Zhao et al., 2014).
Miscellaneous Applications
In Coordination Chemistry : 2-Aminooxypropanoic acid, closely related to 2-Amino-3-phenylpropanoic acid, has been studied for its interaction with palladium(II), forming chelates or coordinating through the nitrogen atom of the aminooxy group, which has implications in coordination chemistry (Warnke & Trojanowska, 1993).
Thermodynamic Studies : The thermodynamic properties of 2-Amino-3-phenylpropanoic acid in aqueous solutions are studied to provide insights into the stabilization mechanism of proteins. This involves understanding the interaction types in ternary mixtures (Pal & Chauhan, 2011).
Computational Peptidology : The compound is studied in the context of computational peptidology for the design of antifungal tripeptides. This involves using conceptual density functional theory for the determination of molecular properties and structures (Flores-Holguín et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-amino-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIZDXVMSSDZFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514738 | |
| Record name | Phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenylpropanoic acid hydrochloride | |
CAS RN |
27172-85-6, 182287-50-9 | |
| Record name | Phenylalanine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27172-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-DL-alanine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027172856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-DL-alanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





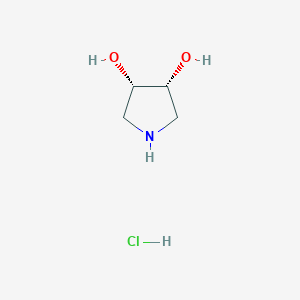
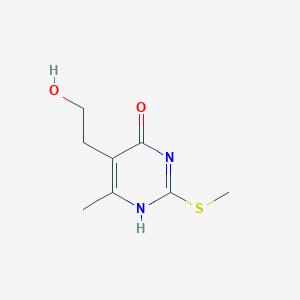


![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)
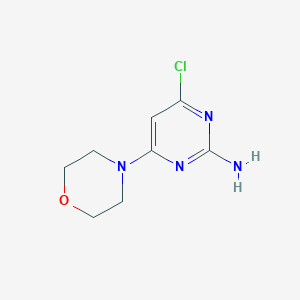
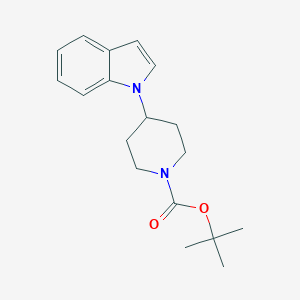
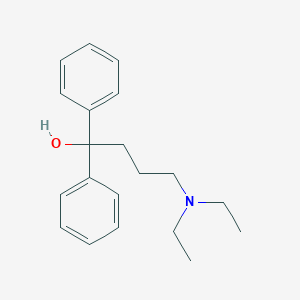

![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)

